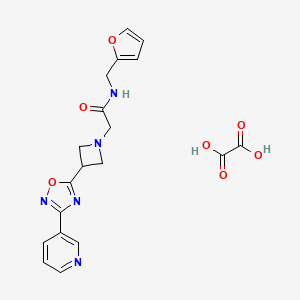

N-(furan-2-ylmethyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

説明

N-(furan-2-ylmethyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a heterocyclic compound featuring a furan-2-ylmethyl group, a pyridin-3-yl-substituted 1,2,4-oxadiazole ring, and an azetidine moiety. The oxalate counterion enhances its solubility and stability, making it suitable for pharmacological studies.

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3.C2H2O4/c23-15(19-8-14-4-2-6-24-14)11-22-9-13(10-22)17-20-16(21-25-17)12-3-1-5-18-7-12;3-1(4)2(5)6/h1-7,13H,8-11H2,(H,19,23);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOGBLMTFWOYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NCC2=CC=CO2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Table 1: Structural and Physical-Chemical Comparison

Key Observations :

- Substituent Impact : The furan-2-ylmethyl group in the target compound may enhance π-π stacking interactions compared to phenyl or chlorophenyl substituents in analogs .

- Oxalate Salt: Unlike non-salt analogs (e.g., 11as, 11v), the oxalate counterion likely improves aqueous solubility, similar to the compound in .

- Isomer Ratios : Isomerism in analogs (e.g., 4:1 in 11as) suggests conformational flexibility in the acetamide side chain, which may influence binding affinity .

Q & A

Basic Question

- Spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the azetidine and oxadiazole rings .

- Chromatography : HPLC (≥98% purity) and TLC (Rf comparison) monitor reaction progress and purity .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, critical for oxalate salt confirmation .

- X-ray Crystallography : Resolves 3D conformation of the azetidine-oxadiazole core .

What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound?

Basic Question

- Anti-Exudative Activity : Rat models (e.g., formalin-induced edema) assess dose-dependent inhibition of inflammation at 10–50 mg/kg doses .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate IC50 values .

- Enzyme Inhibition : In vitro assays (e.g., COX-2 or LOX inhibition) link structural features to anti-inflammatory mechanisms .

How do structural modifications influence the compound's anti-exudative activity?

Advanced Question

Structure-Activity Relationship (SAR) Insights :

- Pyridinyl vs. Cyclopropyl Substituents : Pyridin-3-yl on the oxadiazole ring enhances solubility and hydrogen bonding with biological targets, improving activity over cyclopropyl derivatives .

- Furan Methyl Group : The N-(furan-2-ylmethyl) moiety increases lipophilicity, enhancing membrane permeability .

- Azetidine Ring Size : The 3-membered azetidine ring imposes conformational rigidity, optimizing receptor binding compared to larger rings .

Data Table :

| Substituent on Oxadiazole | Anti-Exudative Activity (ED50, mg/kg) |

|---|---|

| Pyridin-3-yl | 12.5 ± 1.2 |

| Phenyl | 25.3 ± 2.1 |

| Cyclopropyl | 18.9 ± 1.8 |

| Data adapted from |

What computational methods can predict the binding affinity and mechanism of action of this compound?

Advanced Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with COX-2 or LOX enzymes. Pyridin-3-yl and oxadiazole rings show strong hydrogen bonding with catalytic residues .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, highlighting azetidine's role in reducing conformational flexibility .

- QSAR Models : Hammett constants and logP values correlate substituent electronic effects with bioactivity .

How can contradictory data in biological activity studies be resolved?

Advanced Question

- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .

- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .

- Crystallographic Analysis : Resolve stereochemical ambiguities affecting receptor binding .

What strategies are effective for derivatizing the oxadiazole and azetidine rings?

Advanced Question

- Oxadiazole Modifications : Electrophilic substitution (e.g., nitration or halogenation) at the 5-position of oxadiazole enhances electron-withdrawing effects, improving enzyme inhibition .

- Azetidine Functionalization : N-alkylation with propargyl or benzyl groups introduces click chemistry handles for bioconjugation .

- Salt Formation : Oxalate salts improve pharmacokinetics, while mesylate or hydrochloride salts alter solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。